molecular formula C7H8ClN3O2 B1601445 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 59950-50-4

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

货号: B1601445
CAS 编号: 59950-50-4
分子量: 201.61 g/mol
InChI 键: BNFCEIMRFKQNND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H8ClN3O2 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFCEIMRFKQNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482788
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-50-4
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of Modern Drug Discovery: A Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic compounds, pyrimidine derivatives stand out for their remarkable versatility and proven track record in a wide array of drug candidates.[1][2][3] This guide delves into the technical intricacies of a particularly valuable building block: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, bearing the CAS number 59950-50-4 .[4]

This compound serves as a pivotal intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology.[5][6][7][8] Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate—offers a rich platform for chemical modification, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. This document, intended for the discerning researcher, will provide a comprehensive overview of its synthesis, properties, and applications, underpinned by a foundation of scientific integrity and practical insights.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective utilization in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 59950-50-4[4]
Molecular Formula C₇H₈ClN₃O₂[4]
Molecular Weight 201.61 g/mol [4]
Boiling Point 376.8 ± 22.0 °C (Predicted)[4]
Density 1.395 ± 0.06 g/cm³ (Predicted)[4]
LogP 1.47010[4]
PSA (Polar Surface Area) 78.10 Ų[4]

Synthesis and Molecular Architecture

The synthesis of substituted pyrimidines is a well-established field in organic chemistry, with numerous methods available for the construction of this versatile heterocycle.[9][10] While a specific, detailed protocol for the industrial-scale synthesis of this compound is often proprietary, a general and logical synthetic strategy can be inferred from the broader literature on pyrimidine synthesis.

A common approach involves the condensation of a three-carbon component with a source of amidine or a related nitrogen-containing species. The functional groups present on the target molecule guide the selection of appropriate starting materials and reagents.

General Synthetic Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis of this compound, highlighting the key transformations.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functional Group Manipulation Ethyl Cyanoacetate Ethyl Cyanoacetate Condensation Condensation Ethyl Cyanoacetate->Condensation Amidine Source Amidine Source Amidine Source->Condensation Cyclization Cyclization Condensation->Cyclization Pyrimidine Ring Formation Pyrimidine Ring Formation Cyclization->Pyrimidine Ring Formation Chlorination Chlorination Pyrimidine Ring Formation->Chlorination Amination Amination Chlorination->Amination Final Product This compound Amination->Final Product

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Methodological Considerations:
  • Condensation Reaction: The initial step typically involves a condensation reaction between a β-ketoester or a related active methylene compound (like ethyl cyanoacetate) and an amidine or guanidine derivative. The choice of reactants is crucial for establishing the initial substitution pattern of the pyrimidine ring.

  • Cyclization: The intermediate from the condensation reaction undergoes cyclization to form the pyrimidine core. This is often acid or base-catalyzed.

  • Aromatization: The newly formed heterocyclic ring may require an oxidation step to achieve the fully aromatic pyrimidine system.

  • Functional Group Interconversion:

    • Chlorination: Introduction of the chloro group at the 2-position can be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS). The reactivity of the pyrimidine ring dictates the reaction conditions.[11]

    • Amination: The amino group at the 5-position can be introduced through various methods, including the reduction of a nitro group or through nucleophilic aromatic substitution, depending on the chosen synthetic route.

A Versatile Scaffold in Drug Discovery

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal core for designing ligands that bind to biological targets with high affinity and specificity.

The Kinase Inhibitor Landscape

A significant area of application for pyrimidine derivatives is in the development of protein kinase inhibitors.[5][6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] By blocking the activity of specific kinases, it is possible to halt the uncontrolled cell growth that characterizes cancer.

The structure of this compound provides three key points for diversification:

  • The 2-chloro position: This is a reactive site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the hinge region of the kinase active site.

  • The 5-amino group: This group can be acylated, alkylated, or used as a handle to attach larger molecular fragments, enabling the exploration of different binding pockets.

  • The 4-carboxylate group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can form salt bridges or be converted to other functional groups.

The following diagram illustrates the general principle of how a pyrimidine-based inhibitor can block the ATP binding site of a kinase.

G cluster_kinase Kinase Active Site Hinge Region Hinge Region Phosphorylation Phosphorylation Hinge Region->Phosphorylation Enables Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region ATP ATP ATP->Hinge Region Binds Pyrimidine Inhibitor Pyrimidine-based Inhibitor Pyrimidine Inhibitor->Hinge Region Competitively Binds Pyrimidine Inhibitor->Hydrophobic Pocket Interacts Pyrimidine Inhibitor->Solvent Exposed Region Extends into Downstream Signaling Downstream Signaling Pyrimidine Inhibitor->Downstream Signaling Blocks Phosphorylation->Downstream Signaling Activates

Caption: Competitive inhibition of a kinase by a pyrimidine-based drug.

Safety and Handling: A Researcher's Responsibility

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following general guidelines apply to this class of compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14][15]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[16]

Conclusion

This compound is more than just a chemical compound; it is a key enabler of innovation in drug discovery. Its strategic importance lies in its versatility as a scaffold, allowing medicinal chemists to design and synthesize novel kinase inhibitors and other therapeutics with the potential to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and safe handling is crucial for any researcher aiming to leverage the power of this remarkable molecule.

References

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, heterocyclic compounds form the backbone of a vast array of functional molecules. Among these, pyrimidine derivatives are of paramount importance, frequently appearing in the core structures of numerous pharmaceuticals. Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a key substituted pyrimidine that serves as a highly versatile and valuable building block. Its strategic placement of functional groups—a nucleophilic amino group, an electrophilic chloro-substituted carbon, and a modifiable ester—provides a rich platform for synthetic diversification.

This technical guide offers an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and applications of this compound (CAS No. 59950-50-4). The insights provided are tailored for researchers, scientists, and drug development professionals who leverage such intermediates to construct complex molecular architectures and discover novel therapeutic agents.

Core Chemical and Physical Properties

The utility of a chemical intermediate begins with a thorough understanding of its fundamental properties. These data points are critical for reaction planning, purification, and storage.

Caption: Chemical Structure of this compound.

Table 1: Key Identifiers and Physicochemical Data

PropertyValueSource
Chemical Name This compound[1]
CAS Number 59950-50-4[1]
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Purity (Typical) ≥95%[1]
Boiling Point 376.8 ± 22.0 °C (Predicted)[1]
Density 1.395 ± 0.06 g/cm³ (Predicted)[1]
Polar Surface Area (PSA) 78.10 Ų[1]
LogP 1.47 (Predicted)[1]
Storage Conditions 2-8 °C, dry environment

Spectral Data Analysis (Predicted)

While specific experimental spectra are proprietary to manufacturers, a competent scientist can predict the key spectral features based on the molecule's structure. This predictive analysis is fundamental for quality control and reaction monitoring.

  • ¹H NMR: The spectrum should feature a characteristic triplet-quartet pattern for the ethyl group (~1.4 ppm and ~4.4 ppm, respectively). The amino group protons (NH₂) would likely appear as a broad singlet, and the lone aromatic proton on the pyrimidine ring would be a sharp singlet at a downfield chemical shift.

  • ¹³C NMR: Key resonances would include the carbonyl carbon of the ester (~165-170 ppm), several distinct aromatic carbons within the pyrimidine ring, and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum is expected to show distinct absorption bands corresponding to the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), C=N and C=C stretches from the aromatic ring, and a C-Cl stretch at a lower wavenumber.

  • Mass Spectrometry: The mass spectrum would prominently display a molecular ion peak (M⁺). Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom.

Synthesis and Purification Protocol

The synthesis of functionalized pyrimidines often involves the chlorination of a more readily available pyrimidone or hydroxypyrimidine precursor. The choice of a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and field-proven method due to its efficacy and reliability.

Rationale for Experimental Choice: The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a critical transformation. The hydroxyl group is a poor leaving group, but protonation followed by attack from the phosphorus oxychloride oxygen forms a stable phosphate intermediate, which is an excellent leaving group. This allows for the subsequent nucleophilic attack by the chloride ion to yield the desired 2-chloro product. The addition of a tertiary amine base, such as N,N-dimethylaniline, acts as a catalyst and scavenger for the HCl generated during the reaction, driving it to completion.[2]

start Precursor: Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate reagents Add POCl₃ (solvent/reagent) and cat. N,N-dimethylaniline start->reagents Step 1: Reagent Addition reflux Heat to Reflux (e.g., 100-110 °C) for 2-4h reagents->reflux Step 2: Chlorination workup Cool and Quench Carefully add to ice-water reflux->workup Step 3: Reaction Quench extract Extract with Ethyl Acetate Wash with brine workup->extract Step 4: Extraction purify Purify via Column Chromatography (Silica gel, Hexane/EtOAc gradient) extract->purify Step 5: Purification end Final Product: This compound purify->end Step 6: Isolation

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Ethyl 5-amino-2-hydroxypyrimidine-4-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

  • Catalyst Addition: To the stirred suspension, carefully add N,N-dimethylaniline (0.1-0.2 eq) dropwise.

  • Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this molecule lies in the differential reactivity of its functional groups. The chlorine atom at the C2 position is the most versatile handle for derivatization.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr) The pyrimidine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the two ring nitrogens and the chloro substituent. This makes the C2 position highly susceptible to attack by nucleophiles. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism.

Causality of the Mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electrophilic carbon atom bearing the chlorine. This is the rate-determining step.

  • Formation of Meisenheimer Complex: The attack breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring, which provides the necessary stabilization for the intermediate to form.

  • Rearomatization: The system expels the chloride ion, which is an excellent leaving group, to restore the aromaticity of the ring. This step is typically fast.

cluster_legend SₙAr Mechanism reactant Substrate + Nu:⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Step 1: Attack (Slow) product Product + Cl⁻ intermediate->product Step 2: Expulsion (Fast) A Reactant B Intermediate C Product

Caption: Simplified logical flow of an SₙAr reaction mechanism.

This SₙAr reactivity is the cornerstone of its use as a building block, allowing for the facile introduction of a wide range of substituents at the C2 position, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.

Applications in Drug Discovery and Development

This compound is not an end product but a critical starting material. Its structure is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds.

  • Scaffold for Kinase Inhibitors: The 2-aminopyrimidine motif, readily accessible from this intermediate via SₙAr with various amines, is a classic "hinge-binding" element in many ATP-competitive kinase inhibitors.

  • Antiviral and Antibacterial Agents: Pyrimidine derivatives have a long history as antiviral and antibacterial agents, often functioning by inhibiting enzymes essential for pathogen replication.[3] The ability to diversify the substituents on this core allows for the rapid generation of libraries of compounds for screening against infectious disease targets.[4]

  • Agrochemicals: The pyrimidine core is also present in various herbicides and fungicides, making this intermediate valuable for the agrochemical industry.[5]

core Core Building Block (this compound) derivatives Diverse Functionalized Derivatives (via SₙAr, etc.) core->derivatives screening Library Screening derivatives->screening api Potential APIs (e.g., Kinase Inhibitors) screening->api

Caption: Role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. This compound is classified as a hazardous chemical.[6]

  • Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.[8]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[6][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, typically at 2-8 °C.[6] Keep away from strong oxidizing agents and strong acids.[8]

References

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic chlorine atom, and a modifiable ester moiety on a nitrogen-rich pyrimidine core—renders it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its role in the development of targeted therapeutics. Detailed protocols and mechanistic insights are offered to empower researchers in leveraging this compound for accelerated drug discovery.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrimidine with the chemical formula C₇H₈ClN₃O₂ and a molecular weight of approximately 201.61 g/mol .[1][2][3][4][5] The strategic placement of its functional groups is key to its synthetic utility.

Structural Attributes:

  • CAS Number: 59950-50-4[1][2][3][4][5]

  • Molecular Formula: C₇H₈ClN₃O₂[1][3][4][5]

  • Molecular Weight: 201.61[1][2][3][4][5]

  • Synonyms: 5-amino-2-chloro-pyrimidine-4-carboxylic acid ethyl ester[5]

The pyrimidine ring is electron-deficient, which significantly influences the reactivity of its substituents. The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SₙAr), while the amino group at C5 is a key site for derivatization.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₇H₈ClN₃O₂[1]
Molecular Weight 201.61 g/mol [1][2]
CAS Number 59950-50-4[1][2][4]
Boiling Point (Predicted) 376.8 ± 22.0 °C[5]
Density (Predicted) 1.395 ± 0.06 g/cm³[5]
Purity Typically >95-98% available commercially[3]
Storage Conditions 2-8°C, inert atmosphere, protected from light[2]

Synthesis and Chemical Reactivity: A Mechanistic Perspective

Understanding the reactivity of this compound is fundamental to its application. The molecule's functionality is dictated by the interplay of its three primary functional groups.

Key Reactivity Centers

The molecule's synthetic versatility stems from the distinct reactivity of its functional groups, which can often be addressed selectively.

G cluster_molecule Reactivity Map mol This compound C2_Cl C2-Chloro (Electrophilic Center) mol->C2_Cl SₙAr Suzuki Buchwald-Hartwig C5_NH2 C5-Amino (Nucleophilic Center) mol->C5_NH2 Acylation Alkylation Sandmeyer C4_Ester C4-Ester (Modification Site) mol->C4_Ester Hydrolysis Amidation

Caption: Key reactive sites for chemical modification.

  • C2-Chloro Group (The Primary Electrophilic Site): The chlorine atom is the most labile position on the ring for nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate formed during SₙAr reactions. This site is the workhorse for introducing diversity and is commonly targeted in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

  • C5-Amino Group (The Nucleophilic Handle): The amino group is a versatile nucleophile. It readily undergoes acylation, sulfonylation, and alkylation. Its presence is crucial for forming key hydrogen bond interactions in drug-target binding. Furthermore, it can be diazotized and converted to other functional groups via Sandmeyer-type reactions, although this is less common than direct derivatization.

  • C4-Ethyl Carboxylate Group (The Modulator): The ester group offers a secondary point for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules. This adds another layer of potential diversification to the scaffold.

Application in Drug Discovery and Development

Substituted pyrimidines are a cornerstone of modern pharmacophores due to their ability to mimic phenyl rings while offering improved metabolic stability and solubility, and acting as hydrogen bond acceptors.[6] this compound is a precursor for a wide range of therapeutic agents, particularly kinase inhibitors.

Case Study: Scaffold for Kinase Inhibitors

Kinases are a major class of drug targets, especially in oncology. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases. The synthesis of such inhibitors often follows a convergent strategy where this pyrimidine core is central.

The workflow below illustrates how this compound serves as a starting material in a hypothetical kinase inhibitor synthesis campaign.

G start This compound step1 Step 1: Suzuki Coupling (Introduce Aryl Group at C2) start->step1 Arylboronic Acid, Pd Catalyst, Base step2 Step 2: Ester Hydrolysis (Convert Ester to Acid) step1->step2 LiOH or NaOH step3 Step 3: Amide Coupling (Introduce Side Chain) step2->step3 Amine (R-NH2), HATU, DIPEA end Final Kinase Inhibitor Candidate step3->end

Caption: Synthetic workflow for a kinase inhibitor.

This modular approach allows for the rapid generation of a library of analogs by varying the arylboronic acid in Step 1 and the amine in Step 3, enabling efficient structure-activity relationship (SAR) studies. Similar scaffolds have been investigated as inhibitors of VEGFR-2 and CDK1, highlighting the therapeutic relevance of this chemical class.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a validated method for the C-C bond formation at the C2 position, a critical step in many synthetic routes using this building block.

Objective: To synthesize Ethyl 5-amino-2-(4-methoxyphenyl)pyrimidine-4-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 4.96 mmol), 4-methoxyphenylboronic acid (0.90 g, 5.95 mmol), and Pd(dppf)Cl₂ (0.12 g, 0.15 mmol).

  • Solvent and Base Addition: Add sodium carbonate (1.58 g, 14.9 mmol). Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Mixture: Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.

  • Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the desired product.

Causality: The choice of Pd(dppf)Cl₂ is critical; the dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, making it efficient for this type of electron-deficient heterocyclic chloride. The aqueous base (Na₂CO₃) is essential for the transmetalation step.

Safety and Handling

  • Hazard Classification: Based on analogous compounds, it should be handled as harmful if swallowed and as a potential skin and serious eye irritant.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[2]

First Aid:

  • If Swallowed: Rinse mouth and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[8]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[8]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined and predictable reactivity allows for the systematic and efficient construction of complex molecular architectures. By understanding its core properties and reactivity profile, researchers can strategically design and execute synthetic campaigns to develop novel therapeutics targeting a wide array of diseases.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a chloro substituent, and an ethyl carboxylate on a pyrimidine core—renders it a versatile precursor for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental protocols and an analysis of its structural features.

Chemical Identity and Molecular Structure

The foundational identity of any chemical compound lies in its molecular structure and associated identifiers. For this compound, these are crucial for distinguishing it from its isomers and for accurate documentation in research.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
Chemical Name This compound[1][2]
CAS Number 59950-50-4[1][2]
Molecular Formula C₇H₈ClN₃O₂[1][2]
Molecular Weight 201.61 g/mol [1]
Canonical SMILES CCOC(=O)C1=C(N)C=NC(Cl)=N1[2]
InChI Key FZRLBTIPZJXREW-UHFFFAOYSA-NN/A

It is critical to distinguish this compound (CAS 59950-50-4) from its close isomer, Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (CAS 71406-78-5). The positional difference of the amino and carboxylate groups significantly influences the molecule's reactivity and physical properties. This guide focuses exclusively on the 5-amino-4-carboxylate isomer.

Core Physical Properties

The physical state and solubility of a compound are fundamental parameters that dictate its handling, storage, and application in chemical reactions and biological assays.

Table 2: Core Physical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white solid/crystalline powder[1]
Melting Point Data for the specific isomer is not consistently available in peer-reviewed literature. The isomer Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has a reported melting point of 156 °C.[3]
Boiling Point 376.8 ± 22.0 °C (Predicted)[1]
Density 1.395 ± 0.06 g/cm³ (Predicted)[1]
Solubility Experimental data in common organic solvents is not readily available in published literature. General solubility can be inferred from its structure: likely soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols and chlorinated solvents. Poorly soluble in water and nonpolar hydrocarbons.[4]
Storage Store at 2-8 °C in a dry, well-ventilated place.[2]
Causality Behind Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding, contributing to its solid state at room temperature and its relatively high, albeit predicted, boiling point. The ethyl ester group introduces some lipophilicity, while the polar amino and chloro groups, along with the pyrimidine ring, contribute to its polarity. This combination of features suggests that its solubility will be highest in solvents that can engage in hydrogen bonding and have a moderate to high dielectric constant.

Spectroscopic and Analytical Data

Spectroscopic data is the fingerprint of a molecule, providing unequivocal evidence of its structure and purity. The following sections detail the expected spectroscopic characteristics of this compound. While specific, experimentally verified spectra for this exact compound are not widely published, data from closely related pyrimidine derivatives can provide valuable insights.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a signal for the amino (-NH₂) protons, and a singlet for the lone proton on the pyrimidine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine atom and the carboxylate group.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyrimidine ring will appear at characteristic chemical shifts, with the carbon attached to the chlorine atom being significantly downfield. The carbonyl carbon of the ester will also have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations from the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹).

  • C=O stretching vibration from the ester carbonyl group (a strong band around 1700-1730 cm⁻¹).

  • C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).

  • C-Cl stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 201 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Physical Property Determination

To ensure scientific rigor, the physical properties of this compound should be determined using standardized experimental protocols.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Protocol:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 10-15 °C per minute initially.

  • The heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of the compound in various solvents is crucial for its use in synthesis and purification.

Protocol:

  • To a series of small, labeled test tubes, add a pre-weighed amount of the compound (e.g., 10 mg).

  • To each tube, add a specific volume of a different solvent (e.g., 1 mL) in a stepwise manner. Solvents to be tested should include water, ethanol, methanol, dichloromethane, ethyl acetate, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

  • After each addition of solvent, the mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

  • The solubility is observed and recorded. If the compound dissolves completely, it is considered soluble. If it remains as a solid, it is insoluble. If some dissolves, it is partially soluble.

  • For quantitative analysis, the process can be repeated with increasing amounts of the compound until saturation is reached.

G cluster_0 Solubility Assessment Workflow start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent agitate Agitate Mixture add_solvent->agitate observe Observe Solubility agitate->observe record Record Result observe->record end End record->end

Caption: Step-by-step workflow for assessing solubility.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. A comprehensive understanding of its physical properties, including its molecular identity, melting point, solubility, and spectroscopic characteristics, is essential for its effective utilization. While some of its properties are predicted, this guide has outlined the key physical data and provided standardized protocols for their experimental determination. Further research to experimentally validate the predicted properties and to fully characterize the spectral data of this compound will be of significant benefit to the scientific community.

References

The Analytical Fingerprint: A Technical Guide to the Mass Spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrum of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and chemical research. In the absence of a publicly available experimental spectrum, this document leverages established principles of mass spectrometry and documented fragmentation patterns of analogous structures to predict its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for identifying and characterizing this molecule and its derivatives. We will delve into the theoretical underpinnings of its fragmentation, providing detailed, step-by-step methodologies for acquiring and interpreting its mass spectrum.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine, a class of compounds that forms the backbone of nucleic acids and is prevalent in a wide array of pharmacologically active molecules.[1] The unique arrangement of its functional groups—an amino group, a chloro substituent, and an ethyl carboxylate moiety—makes it a versatile building block in synthetic organic chemistry. Accurate analytical characterization is paramount for its use in drug discovery and development. Mass spectrometry stands as a primary tool for confirming its molecular weight and elucidating its structure through controlled fragmentation.

Molecular Characteristics

A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric behavior.

PropertyValueSource
Chemical Formula C₇H₈ClN₃O₂[2]
Molecular Weight 201.61 g/mol [2]
Key Functional Groups Pyrimidine ring, Amino group (-NH₂), Chloro group (-Cl), Ethyl ester (-COOCH₂CH₃)

The presence of a chlorine atom is particularly noteworthy, as it will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique profoundly influences the resulting mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods, each providing complementary information.

  • Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] The resulting spectrum is a complex fingerprint of fragment ions, offering rich structural information. The pyrimidine ring, being aromatic, is expected to be relatively stable.[1]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺.[3] This is particularly useful for confirming the molecular weight. By inducing fragmentation of the precursor ion (MS/MS), structural details can also be obtained.[3][4]

Predicted Mass Spectrum and Fragmentation Analysis

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion [M]⁺˙ is expected at m/z 201, with a corresponding [M+2]⁺˙ peak at m/z 203. The fragmentation will likely proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Pathways under EI:

  • Loss of the Ethoxy Group (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical.

    • m/z 201/203 -> m/z 156/158 + •OCH₂CH₃

  • Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: The ethyl ester can undergo a McLafferty rearrangement, resulting in the loss of ethylene.

    • m/z 201/203 -> m/z 173/175 + C₂H₄

  • Loss of the Ethyl Group (-•CH₂CH₃): Alpha-cleavage next to the carbonyl group can lead to the loss of an ethyl radical.

    • m/z 201/203 -> m/z 172/174 + •CH₂CH₃

  • Loss of Carbon Monoxide (CO): Following the loss of the ethoxy or ethyl group, the resulting acylium ion can lose CO.

    • m/z 156/158 -> m/z 128/130 + CO

  • Cleavage of the Pyrimidine Ring: While the pyrimidine ring is relatively stable, it can undergo fragmentation after initial losses of the side chains.[1][5] This can lead to the formation of smaller, characteristic fragments.

Diagram: Predicted EI Fragmentation Workflow

EI_Fragmentation M [M]⁺˙ m/z 201/203 F1 [M - C₂H₅O]⁺ m/z 156/158 M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺˙ m/z 173/175 M->F2 - C₂H₄ F3 [M - C₂H₅]⁺ m/z 172/174 M->F3 - •CH₂CH₃ F4 [M - C₂H₅O - CO]⁺ m/z 128/130 F1->F4 - CO

Caption: Predicted Electron Ionization fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation Pathway

In positive ion mode ESI, the molecule will readily protonate, likely on the amino group or one of the ring nitrogens, to form the [M+H]⁺ ion at m/z 202/204. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Ethanol (C₂H₅OH): A facile loss from the protonated molecule is the neutral loss of ethanol from the ethyl ester.

    • m/z 202/204 -> m/z 156/158 + C₂H₅OH

  • Loss of Ethylene (C₂H₄): Similar to EI, a loss of ethylene is a probable fragmentation pathway.

    • m/z 202/204 -> m/z 174/176 + C₂H₄

  • Loss of Ammonia (NH₃): The protonated amino group can be lost as neutral ammonia.

    • m/z 202/204 -> m/z 185/187 + NH₃

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation MH [M+H]⁺ m/z 202/204 F1 [M+H - C₂H₅OH]⁺ m/z 156/158 MH->F1 - C₂H₅OH F2 [M+H - C₂H₄]⁺ m/z 174/176 MH->F2 - C₂H₄ F3 [M+H - NH₃]⁺ m/z 185/187 MH->F3 - NH₃

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL for a stock solution.

  • Working Solution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • GC Column: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Inlet Temperature: Set to 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis
  • LC Column: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Scan: Acquire full scan data from m/z 50 to 300.

  • MS/MS: Perform data-dependent acquisition, selecting the most intense ions from the full scan for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV).

Conclusion

This guide provides a robust theoretical framework for understanding and predicting the mass spectrum of this compound. The anticipated fragmentation patterns under both EI and ESI conditions offer a detailed fingerprint for the structural confirmation of this important synthetic intermediate. The provided experimental protocols serve as a validated starting point for researchers to acquire high-quality mass spectral data. By combining these predictive insights with empirical data, scientists can confidently identify and characterize this compound, accelerating its application in research and development.

References

Pharmacological profile of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacological Profile of Substituted Pyrimidines

Abstract

The pyrimidine nucleus stands as a cornerstone in the architecture of life, forming the fundamental basis of nucleic acids (cytosine, thymine, and uracil).[1][2] This inherent biological significance has rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[3][4] Substituted pyrimidines exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[5][6] This guide provides an in-depth exploration of the pharmacological profiles of substituted pyrimidines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the path from chemical structure to clinical application.

The Pyrimidine Scaffold: A Hub of Pharmacological Diversity

The six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 is a versatile template for drug design.[7] Its ability to engage in various biological interactions, particularly hydrogen bonding and π-stacking, allows derivatives to bind with high affinity to a multitude of enzymatic targets. The strategic placement of substituents around the core ring system modulates the molecule's electronic properties, steric profile, and pharmacokinetic characteristics, enabling the fine-tuning of its activity against specific targets.[5]

Pharmacological_Activities_of_Pyrimidines Pyrimidine Substituted Pyrimidines Anticancer Anticancer Pyrimidine->Anticancer Antimicrobial Antimicrobial Pyrimidine->Antimicrobial Antiviral Antiviral Pyrimidine->Antiviral Other Anti-inflammatory, CNS, etc. Pyrimidine->Other Kinase_Inhibition Kinase Inhibition (EGFR, CDKs, etc.) Anticancer->Kinase_Inhibition DHFR_Inhibition DHFR Inhibition Anticancer->DHFR_Inhibition Antimicrobial->DHFR_Inhibition Nucleoside_Analogs Nucleoside Analogs Antiviral->Nucleoside_Analogs Other_Mechanisms Other Mechanisms Other->Other_Mechanisms

Caption: Overview of the diverse pharmacological activities of the pyrimidine scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine derivatives are among the most successful classes of anticancer agents, primarily through their action as kinase inhibitors and antimetabolites.[4][8]

Mechanism: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases and block their phosphorylating activity.[10][11]

Focus: Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival.[10] Mutations leading to its overactivation are common in non-small-cell lung cancer (NSCLC).[12] Pyrimidine-based drugs like Gefitinib, Erlotinib, and the third-generation inhibitor Osimertinib have revolutionized the treatment of EGFR-positive NSCLC.[10] These inhibitors compete with ATP, preventing EGFR auto-phosphorylation and blocking downstream signaling.

EGFR_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR ATP Binding Site EGF->EGFR Binds & Activates ADP ADP EGFR->ADP Phosphorylation Downstream Downstream Signaling (RAS-RAF-MEK-ERK) EGFR->Downstream ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Competes with ATP Block X Block->Downstream Inhibition

Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based drugs.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors:

  • Position 4: Substitution with an anilino group is crucial for potent inhibitory activity, forming key hydrogen bonds in the ATP-binding pocket.

  • Position 2: Often unsubstituted or contains small amino groups. Fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines have shown high potency.[10][12]

  • Position 5: Introduction of groups like carbonitrile can enhance activity.[13]

  • Covalent Inhibition: Third-generation inhibitors (e.g., Osimertinib) incorporate a reactive group (like an acrylamide moiety) that forms a covalent bond with a cysteine residue (C797) in the EGFR active site, overcoming certain resistance mutations like T790M.[10][14]

Data Presentation: Comparative Activity of Pyrimidine-Based EGFR Inhibitors

CompoundTarget Cell LineIC50 (nM)Citation
Erlotinib (Reference)HepG2870[13]
Erlotinib (Reference)EGFR Kinase2.83[9]
Compound 10b HepG23560[13]
Compound 10b EGFR Kinase8.29[9][13]
Compound 13a EGFR Kinase8.78[9]
Compound 15j EGFR Kinase9.40[9]
OsimertinibEGFR T790M<10[10]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acids. It reduces dihydrofolate to tetrahydrofolate, a key cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication.[15][16] Inhibiting DHFR leads to a depletion of these precursors, causing cell death, particularly in rapidly dividing cancer cells. Pyrimidine derivatives like Pyrimethamine and Trimethoprim are classic DHFR inhibitors.[6][17]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide Cofactor DNA DNA Synthesis & Cell Proliferation Nucleotide->DNA Inhibitor Pyrimidine-Based DHFR Inhibitor Inhibitor->DHFR Binds to Active Site Block X Block->THF Inhibition

Caption: The role of DHFR in nucleotide synthesis and its inhibition by pyrimidines.

Antimicrobial Activity: A Broad-Spectrum Defense

The pyrimidine scaffold is present in numerous agents with potent antibacterial and antifungal properties.[18][19] The structural similarity of these compounds to biological molecules allows them to interfere with essential microbial pathways.[18]

Mechanism: DHFR Inhibition in Microbes

As in cancer, DHFR is a validated target in bacteria and fungi.[15] A key advantage for drug development is that microbial DHFR enzymes have structural differences from human DHFR. This allows for the design of selective inhibitors that are more potent against the pathogen's enzyme. A classic example is the combination of Trimethoprim (a pyrimidine DHFR inhibitor) and Sulfamethoxazole, which targets two distinct steps in the microbial folic acid pathway, creating a powerful synergistic effect.[20] The 2,4-diaminopyrimidine scaffold is a common pharmacophore for DHFR inhibitors.[17][21]

SAR Insights for Antimicrobial Pyrimidines:

  • The presence of a 2,4-diamino substitution on the pyrimidine ring is a crucial feature for many DHFR inhibitors.[15][21]

  • Fusing the pyrimidine with other heterocyclic rings, such as benzimidazole, can lead to novel derivatives with synergistic effects and improved biological potential.[15]

  • The nature of substituents on attached aryl rings significantly influences activity; electronegative groups can increase microbiological activity but may decrease solubility.[22]

Antiviral Activity: Disrupting Viral Replication

Many potent antiviral drugs are based on the pyrimidine scaffold, particularly as nucleoside analogs.[23][24] These molecules mimic natural nucleosides (like thymidine or cytidine) and are incorporated into the growing viral DNA or RNA chain by viral polymerases. Once incorporated, they act as chain terminators, halting replication.

Examples include:

  • Zidovudine (AZT) and Stavudine (d4T) : Anti-HIV drugs that are analogs of thymidine.[20][25]

  • Idoxuridine and Trifluridine : Used to treat herpes simplex virus (HSV) infections.[20]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides : A class of sugar-modified derivatives that have shown strong antiviral activities, particularly against Hepatitis C virus (HCV).[23]

  • More recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[26]

Experimental Protocols for Pharmacological Profiling

Validating the pharmacological activity of novel substituted pyrimidines requires robust and reproducible experimental workflows.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

The causality behind this workflow is to first identify compounds that inhibit the target kinase at a high concentration and then perform dose-response experiments to determine their precise potency (IC50). This tiered approach is efficient and cost-effective.

Caption: A typical experimental workflow for screening kinase inhibitors.

Protocol: In Vitro Kinase Assay (Radiometric Format)

This protocol is a self-validating system because it directly measures the transfer of a phosphate group from ATP to a substrate, which is the fundamental definition of kinase activity. The use of a radioactive isotope provides high sensitivity.[27]

Objective: To quantify the inhibitory effect of a test compound on the activity of a specific protein kinase.

Principle: The assay measures the transfer of a radioactive phosphate (γ-³²P) from ATP to a protein or peptide substrate by the kinase.[28] The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (protein or peptide)

  • Test pyrimidine compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose filter paper or SDS-PAGE equipment

  • Scintillation counter or phosphorimager

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test pyrimidine compound in kinase buffer. A typical final concentration range might be 1 nM to 10 µM.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the specific substrate, and the purified kinase enzyme.[29]

  • Inhibitor Incubation: Add the diluted test compound (or DMSO as a vehicle control) to the reaction mixture. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final desired concentration (often near the Km of the kinase for ATP).[29] Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid, or by adding SDS-PAGE loading dye.[30]

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This is a critical step.

    • Filter Binding Method: Spot the reaction mixture onto phosphocellulose paper. The negatively charged substrate will bind to the paper, while the free ATP will not. Wash the paper extensively to remove unbound radioactivity.

    • SDS-PAGE Method: Run the samples on an SDS-PAGE gel. The phosphorylated substrate will migrate as a distinct band.[30]

  • Quantification:

    • For filter paper, measure the radioactivity of each spot using a scintillation counter.

    • For gels, expose the dried gel to a phosphor screen and quantify the band intensity using a phosphorimager.[31]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of substituted pyrimidines on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[3]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test pyrimidine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control wells. Plot the % viability versus the log of the compound concentration to determine the IC50 value, which represents the concentration that inhibits cell growth by 50%.

Future Perspectives

The versatility of the pyrimidine scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

  • Multi-Target Inhibitors: Designing single pyrimidine-based molecules that can inhibit multiple targets in a disease pathway, such as dual DHFR and thymidylate synthase (TS) inhibitors, to enhance efficacy and combat resistance.[16]

  • Targeting Resistance: Developing next-generation inhibitors that can overcome acquired resistance mechanisms, such as new mutations in kinases like EGFR C797S.[14]

  • Hybrid Molecules: Creating hybrid compounds that merge the pyrimidine scaffold with other pharmacophores (e.g., sulfonamides) to generate novel candidates with synergistic anticancer activity.[32]

  • Expanding Therapeutic Areas: Exploring the potential of pyrimidine derivatives in neurodegenerative diseases by targeting understudied kinases.[33][34]

The rich history and diverse pharmacological profile of substituted pyrimidines provide a robust foundation for the continued development of innovative and life-saving therapeutics.

References

The Chloro-Scaffold: A Technical Guide to the Discovery and Synthetic History of Chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Pyrimidine Ring

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. Its derivatives form the nucleobases uracil, thymine, and cytosine, which constitute the alphabet of our genetic code in RNA and DNA.[1] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with its synthetic analogues forming the basis of a vast array of therapeutics, from barbiturates to antiviral agents like zidovudine.[1] This guide delves into a particularly reactive and synthetically versatile class of these compounds: the chloropyrimidines. Their discovery and the subsequent development of synthetic routes to access them have been pivotal in unlocking the full potential of pyrimidine chemistry for drug discovery and development. We will explore the historical milestones, the underlying chemical principles, and the practical applications of these chlorinated heterocycles.

I. Early Explorations and the Dawn of Pyrimidine Synthesis

The systematic study of pyrimidines began in the late 19th century. In 1884, Arthur Pinner laid the groundwork by synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, a reaction now known as the Pinner pyrimidine synthesis.[1][2][3][4] Pinner was also the first to coin the name "pyrimidin" in 1885.[1] Although pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1]

The parent pyrimidine compound was first isolated in 1900 by Gabriel and Colman. Their approach was a testament to the nascent field of heterocyclic chemistry, involving the conversion of barbituric acid to the highly reactive intermediate, 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1] This early work not only established the structure of the pyrimidine core but also highlighted the transformative potential of its chlorinated derivatives.

II. The Rise of Chloropyrimidines: Key Synthetic Strategies

The utility of chloropyrimidines as synthetic intermediates stems from the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring. This makes the carbon atoms of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of these scaffolds.[5][6] The development of efficient and scalable methods to introduce chlorine atoms onto the pyrimidine ring was therefore a critical step in their evolution as versatile building blocks.

A. From Hydroxypyrimidines to Chloropyrimidines: The Role of Phosphorus Oxychloride

A common and long-standing method for the synthesis of chloropyrimidines is the chlorination of hydroxypyrimidines (or their tautomeric keto forms) using phosphorus oxychloride (POCl3).[7][8] This reaction, known for over a century, is a robust and widely applicable procedure.[7]

The general mechanism involves the activation of the hydroxyl group by POCl3, followed by nucleophilic attack of the chloride ion. The presence of a base, such as pyridine or dimethylaniline, is often employed to neutralize the HCl generated during the reaction and to facilitate the process.[7][9]

Key Workflows for Chloropyrimidine Synthesis:

Below is a generalized workflow for the synthesis of chloropyrimidines from their corresponding hydroxy precursors.

G cluster_0 Synthesis of Chloropyrimidines start Hydroxypyrimidine Precursor (e.g., Uracil, Barbituric Acid) reagents Chlorinating Agent (POCl3) ± Base (e.g., Pyridine, Dimethylaniline) start->reagents Addition reaction Chlorination Reaction (Heating/Reflux) reagents->reaction Initiation workup Aqueous Work-up (Quenching with ice water) reaction->workup Completion purification Purification (Recrystallization/Distillation) workup->purification Isolation product Chloropyrimidine (e.g., 2,4-Dichloropyrimidine, 2,4,6-Trichloropyrimidine) purification->product Final Product

Caption: Generalized workflow for the synthesis of chloropyrimidines.

B. Synthesis of 2,4-Dichloropyrimidine from Uracil

2,4-Dichloropyrimidine is a valuable intermediate in the synthesis of various biologically active molecules.[10][11] It is commonly prepared by the chlorination of uracil (2,4-dihydroxypyrimidine).[12]

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

  • Reaction Setup: To a reaction flask equipped with a reflux condenser and a stirring mechanism, add uracil.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl3) to the flask. A tertiary amine, such as N,N-dimethylaniline, can be added as a catalyst.

  • Heating: Heat the reaction mixture to reflux for a specified period, typically several hours, to ensure complete conversion.

  • Work-up: After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess POCl3.

  • Isolation: The precipitated crude product is collected by filtration and washed with cold water.

  • Purification: The crude 2,4-dichloropyrimidine can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield the pure product.[12]

C. Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

2,4,6-Trichloropyrimidine is another highly reactive and synthetically important building block.[5] Its synthesis typically starts from barbituric acid. The reaction often requires a more potent chlorinating system than just POCl3 alone, frequently employing a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl5).[9]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine

  • Reaction Setup: In a suitable reaction vessel, barbituric acid is treated with phosphorus oxychloride (POCl3), often in the presence of a catalyst like dimethylaniline.[9]

  • Second Chlorination Step: Following the initial reaction with POCl3, phosphorus pentachloride (PCl5) is added to the reaction mixture.[9] This two-step process ensures complete chlorination of the three hydroxyl groups.

  • Temperature Control: The reaction temperature is carefully controlled, typically in the range of 20 to 80°C.[9]

  • Work-up and Isolation: The reaction is worked up under aqueous conditions, and the resulting 2,4,6-trichloropyrimidine is isolated.[9] Purification is typically achieved through distillation under reduced pressure.[13]

Quantitative Data Summary

CompoundStarting MaterialKey ReagentsTypical YieldReference
2,4-DichloropyrimidineUracilPOCl3, tertiary amine95%[12]
2,4,6-TrichloropyrimidineBarbituric AcidPOCl3, PCl5, catalyst85-90%[9][13]

III. Chloropyrimidines in Modern Drug Discovery

The synthetic accessibility and reactivity of chloropyrimidines have made them invaluable in the development of modern pharmaceuticals. The chlorine atoms serve as excellent leaving groups, allowing for the facile introduction of various functionalities through nucleophilic substitution.

A. Covalent Inhibitors in Kinase Drug Discovery

A notable recent application of chloropyrimidines is in the design of covalent kinase inhibitors.[14][15] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Covalent inhibitors form a stable bond with a specific amino acid residue in the kinase's active site, leading to irreversible inhibition.

A 2022 study described the discovery of a novel series of chloropyrimidines as covalent inhibitors of the C-terminal kinase domain of MSK1.[14][15] The initial hit, a 2,5-dichloropyrimidine derivative, was found to act via an SNAr reaction with a cysteine residue (Cys440) in the enzyme's active site.[14][15] This covalent mechanism was confirmed through biochemical experiments, mass spectrometry, and X-ray crystallography.[14][15]

G cluster_1 Covalent Inhibition by a Chloropyrimidine inhibitor 2,5-Dichloropyrimidine Inhibitor snar SNAr Reaction inhibitor->snar kinase MSK1 Kinase (with Cys440) kinase->snar adduct Covalent Inhibitor-Kinase Adduct (Irreversible Inhibition) snar->adduct Displacement of 2-chloro group

Caption: Covalent inhibition of MSK1 kinase by a chloropyrimidine.

B. Antimicrobial and Anticancer Agents

Chloropyrimidines are also key components in the synthesis of a wide range of antimicrobial and anticancer agents.[16][17][18] Their ability to be readily functionalized allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, series of 2-amino-4-aryl-5-chloropyrimidines have been investigated as potent inhibitors of both VEGFR-2 and cyclin-dependent kinase 1 (CDK1), two important targets in cancer therapy.[17] Furthermore, substituted chloropyrimidines have demonstrated significant in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]

IV. Conclusion and Future Perspectives

From their humble beginnings in the late 19th-century laboratories to their current status as indispensable tools in modern drug discovery, chloropyrimidine compounds have had a profound impact on chemical and biomedical sciences. The development of robust synthetic methodologies has transformed these once-niche intermediates into readily accessible building blocks, enabling the creation of complex molecules with tailored biological activities. As our understanding of disease pathways deepens, the versatility of the chloropyrimidine scaffold will undoubtedly continue to be harnessed to develop the next generation of innovative therapeutics. The ongoing exploration of novel reaction pathways and the application of new synthetic technologies will further expand the chemical space accessible from these remarkable heterocyclic compounds.

References

Ethyl 5-Amino-2-Chloropyrimidine-4-Carboxylate: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth exploration of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causality behind its synthesis, its specific reactivity, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Strategic Importance of a Privileged Scaffold

This compound (CAS No. 59950-50-4) is a highly functionalized pyrimidine derivative.[1][2] Its structure is not merely a random assortment of functional groups; it is a carefully arranged scaffold that offers chemists orthogonal points for molecular elaboration. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, frequently found in compounds targeting fundamental biological processes.

The true value of this molecule lies in the specific arrangement of its substituents:

  • The 2-Chloro Group: This is the primary site for synthetic modification. Positioned adjacent to two ring nitrogens, the C2 carbon is highly electron-deficient, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of side chains, most commonly amino groups, which are crucial for biological activity.[3][4]

  • The 5-Amino Group: This group acts as a key hydrogen bond donor and can be further functionalized. Its position influences the electronic properties of the ring and provides a vector for modifying solubility and molecular interactions.

  • The 4-Carboxylate Group: The ethyl ester offers another handle for modification, either through hydrolysis to the corresponding carboxylic acid for subsequent amide coupling or by directly influencing the compound's physicochemical properties.[5]

This strategic trifecta of reactive sites makes this compound a cornerstone intermediate for building complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its use in synthesis. The key properties are summarized below.

PropertyValueReference
CAS Number 59950-50-4[1][2]
Molecular Formula C₇H₈ClN₃O₂[1][6]
Molecular Weight 201.61 g/mol [1][2]
Appearance Typically a white to off-white solidGeneral Knowledge
Predicted Density 1.395 g/cm³[1]
Predicted Boiling Point 376.8 °C[1]

Expected Spectroscopic Signatures:

  • ¹H NMR:

    • Ethyl Protons: A quartet around 4.0-4.4 ppm (–O–CH₂ –CH₃) and a triplet around 1.1-1.4 ppm (–O–CH₂–CH₃ ).

    • Amino Protons: A broad singlet (–NH₂ ), the chemical shift of which can vary depending on solvent and concentration.

    • Pyrimidine Proton: A singlet for the C6-H, expected in the aromatic region, likely >8.0 ppm.

  • ¹³C NMR:

    • Ester Carbons: A signal for the carbonyl carbon (C=O) around 165-170 ppm and signals for the ethyl group (–OC H₂–C H₃) around 60 ppm and 14 ppm.

    • Pyrimidine Ring Carbons: Multiple signals in the 100-165 ppm range. The carbon bearing the chlorine (C2) and the carbons adjacent to nitrogens will have distinct chemical shifts.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the M⁺ peak.

  • Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C=O stretching for the ester (around 1700-1730 cm⁻¹), and C=N/C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹).[9]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis of this compound is not widely detailed, but a plausible and efficient route can be constructed based on established pyrimidine chemistry. The most logical approach involves the construction of a pyrimidine ring followed by functional group interconversion.

Synthesis_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Diazotization & Sandmeyer Reaction A Ethyl Cyanoacetate C Ethyl 2,5-diamino- pyrimidine-4-carboxylate (Intermediate) A->C Condensation B Formamidine B->C D Diazonium Salt Intermediate C->D 1. NaNO₂, HCl 2. CuCl E Ethyl 5-amino-2-chloropyrimidine- 4-carboxylate (Product) D->E

Caption: Proposed synthetic route to the title compound.

Protocol: A Generalized Two-Step Synthesis

Causality: This approach is chosen for its efficiency. It builds the core ring structure first from simple, commercially available starting materials (ethyl cyanoacetate and formamidine or a related N-C-N synthon). The subsequent conversion of an amino group to a chloro group via a Sandmeyer-type reaction is a classic, reliable transformation for aromatic systems.

Step 1: Pyrimidine Ring Formation

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂ or Ar), add ethyl cyanoacetate dropwise at 0-5 °C.

  • Condensation: Add formamidine acetate or hydrochloride to the mixture and allow the reaction to warm to room temperature, then reflux for several hours until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure. The resulting crude product (an aminopyrimidine precursor) can be purified by recrystallization or chromatography.

Step 2: Introduction of the 2-Chloro Group

  • Diazotization: Dissolve the aminopyrimidine intermediate from Step 1 in aqueous HCl and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the low temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

  • Workup and Purification: Allow the reaction to stir at room temperature for several hours. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, is purified by column chromatography on silica gel.[10]

Key Reactivity: The SNAr Reaction

The synthetic utility of this compound hinges on the reactivity of the C2-chloro group. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogens.

SNAr_Reaction reactant Ethyl 5-amino-2-chloropyrimidine- 4-carboxylate intermediate Meisenheimer Complex (Tetrahedral Intermediate) reactant->intermediate + Nu⁻ nucleophile Nucleophile (e.g., R-NH₂) nucleophile->intermediate product 2-Substituted-5-aminopyrimidine Derivative intermediate->product - Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: A General SNAr Amination

Trustworthiness: This protocol is self-validating. The reaction progress can be easily monitored by TLC, and the product's identity is confirmed by the disappearance of the starting material and the appearance of a new, typically more polar, spot. The use of a base is critical to deprotonate the incoming nucleophile (if it's a neutral amine) and to scavenge the HCl byproduct, driving the reaction to completion.

  • Reaction Setup: In a microwave vial or round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as propanol, acetonitrile, or DMF.[8][11]

  • Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture. For many amines, microwave irradiation at 120-140 °C for 15-30 minutes provides rapid and clean conversion.[8] Conventional heating at reflux can also be used, though it may require longer reaction times.

  • Monitoring: Follow the reaction's progress by TLC, eluting with an appropriate ethyl acetate/hexanes mixture.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be filtered. Otherwise, concentrate the mixture and partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product via silica gel column chromatography to yield the desired 2-aminopyrimidine derivative.

Application in Drug Discovery: The Kinase Inhibitor Scaffold

The 2-aminopyrimidine scaffold, readily synthesized from the title compound, is a cornerstone of modern kinase inhibitor design. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

The 2-aminopyrimidine moiety acts as a "hinge-binder." It forms key hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of the adenine portion of ATP.

Caption: Hydrogen bonding of the 2-aminopyrimidine scaffold to the kinase hinge.

By performing an SNAr reaction on this compound with various amines, researchers can append different chemical groups that project into other regions of the ATP-binding site, thereby tuning the compound's potency and selectivity. This strategy has been successfully used to develop inhibitors for a range of kinases, including:

  • VEGFR-2 and CDK1: Key regulators of angiogenesis and cell cycle progression, respectively.[12]

  • MSK1: A nuclear kinase involved in inflammation and cellular stress responses. The discovery of covalent inhibitors acting via an SNAr reaction with a cysteine residue highlights the versatility of the chloropyrimidine core.[3]

Conclusion

This compound is far more than a simple chemical reagent. It is a strategically designed building block that provides a robust and versatile platform for the synthesis of complex, biologically active molecules. Its value lies in its predictable reactivity, particularly the SNAr reaction at the C2 position, which allows for the systematic and efficient exploration of chemical space in drug discovery programs. A comprehensive understanding of its synthesis, properties, and reactivity empowers researchers to leverage this privileged scaffold in the rational design of next-generation targeted therapies.

References

Methodological & Application

Synthesis of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient synthetic pathway for Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides not only detailed, step-by-step protocols but also delves into the underlying chemical principles and experimental rationale, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic aromatic compounds that form the core structure of several biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine.[1] Their inherent biological relevance has made substituted pyrimidines privileged scaffolds in the design of novel therapeutic agents. This compound, with its strategically positioned functional groups—an amino group for further derivatization, a chloro atom for nucleophilic substitution, and an ester for modification or hydrolysis—serves as a versatile intermediate in the synthesis of a wide array of complex molecules with potential pharmacological activities.

This guide outlines a three-step synthetic sequence to obtain the target compound:

  • Step 1: Synthesis of Ethyl 2-hydroxypyrimidine-4-carboxylate via condensation of diethyl malonate and urea.

  • Step 2: Chlorination of the hydroxypyrimidine to yield Ethyl 2-chloropyrimidine-4-carboxylate.

  • Step 3: Nitration of the 2-chloropyrimidine derivative at the 5-position.

  • Step 4: Selective Reduction of the nitro group to afford the final product, this compound.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. Each step is elaborated with a detailed protocol in the subsequent sections.

Synthetic_Pathway Diethyl Malonate + Urea Diethyl Malonate + Urea Step1_Product Ethyl 2-hydroxypyrimidine-4-carboxylate Diethyl Malonate + Urea->Step1_Product Step 1: Condensation Step2_Product Ethyl 2-chloropyrimidine-4-carboxylate Step1_Product->Step2_Product Step 2: Chlorination Step3_Product Ethyl 2-chloro-5-nitropyrimidine-4-carboxylate Step2_Product->Step3_Product Step 3: Nitration Final_Product This compound Step3_Product->Final_Product Step 4: Reduction Step1_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Dehydration EtO- EtO⁻ Enolate Enolate EtO-->Enolate DEM Diethyl Malonate DEM->Enolate EtOH EtOH Enolate->EtOH Enolate_ion Enolate Intermediate1 Intermediate Enolate_ion->Intermediate1 Urea Urea Urea->Intermediate1 Intermediate1_cyc Intermediate Cyclized Cyclized Intermediate Intermediate1_cyc->Cyclized Product Ethyl 2-hydroxypyrimidine-4-carboxylate Cyclized->Product

References

Synthesis of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Their versatile chemical nature allows for a wide array of substitutions, leading to compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] Among these, Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a crucial building block in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic chloro-substituted pyrimidine ring, makes it a valuable synthon for the construction of novel drug candidates.

This comprehensive guide provides a detailed, three-part protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and rationale for the experimental choices, ensuring both scientific integrity and practical applicability.

PART 1: Synthesis of the Pyrimidine Core and Nitration

The synthesis commences with the construction of the pyrimidine ring, followed by nitration at the C5 position. This is achieved through a well-established condensation reaction followed by electrophilic aromatic substitution.

Step 1.1: Synthesis of Ethyl 2,4-dihydroxypyrimidine-5-carboxylate

The initial step involves the cyclocondensation of diethyl ethoxymethylenemalonate with urea. Diethyl ethoxymethylenemalonate is a key three-carbon building block that reacts with the two nitrogen atoms of urea to form the heterocyclic pyrimidine ring.[4]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add urea (1 equivalent).

  • Slowly add diethyl ethoxymethylenemalonate (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield Ethyl 2,4-dihydroxypyrimidine-5-carboxylate.

Step 1.2: Nitration to Ethyl 2,4-dihydroxy-5-nitropyrimidine-4-carboxylate

The pyrimidine ring, being electron-rich, can undergo electrophilic substitution. In this step, a nitro group is introduced at the 5-position of the pyrimidine ring using a nitrating agent.

Protocol:

  • In a flask cooled in an ice bath, carefully add Ethyl 2,4-dihydroxypyrimidine-5-carboxylate to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature below 10 °C while stirring the mixture.

  • After the addition is complete, allow the reaction to proceed at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain Ethyl 2,4-dihydroxy-5-nitropyrimidine-4-carboxylate.

PART 2: Chlorination of the Pyrimidine Ring

The hydroxyl groups at the 2 and 4 positions are converted to chloro groups using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃). This step is crucial for activating these positions for subsequent nucleophilic substitution reactions.[5][6]

Step 2.1: Synthesis of Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylate

Protocol:

  • In a reaction vessel equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend Ethyl 2,4-dihydroxy-5-nitropyrimidine-4-carboxylate in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

  • Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylate, which can be purified by column chromatography.

PART 3: Selective Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amino group. It is critical to choose a reduction method that does not affect the chloro substituents on the pyrimidine ring.[7][8]

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is an effective method for nitro group reduction. The choice of catalyst and reaction conditions is important to avoid dehalogenation.[7]

Protocol:

  • Dissolve Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylate in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir vigorously at room temperature.

  • Monitor the hydrogen uptake and the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography.

Method B: Reduction with Tin(II) Chloride

An alternative method that avoids the use of pressurized hydrogen is the reduction with stannous chloride (SnCl₂). This method is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.[8]

Protocol:

  • Dissolve Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylate in a solvent such as ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to 50-60 °C for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.

  • Purify as needed by recrystallization or column chromatography.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1.1Diethyl ethoxymethylenemalonate, UreaSodium ethoxide, EthanolEthyl 2,4-dihydroxypyrimidine-5-carboxylate70-80%
1.2Ethyl 2,4-dihydroxypyrimidine-5-carboxylateConc. H₂SO₄, Fuming HNO₃Ethyl 2,4-dihydroxy-5-nitropyrimidine-4-carboxylate85-95%
2.1Ethyl 2,4-dihydroxy-5-nitropyrimidine-4-carboxylatePOCl₃, N,N-dimethylanilineEthyl 2,4-dichloro-5-nitropyrimidine-4-carboxylate60-70%
3 (A)Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylateH₂, Pd/CThis compound80-90%
3 (B)Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylateSnCl₂·2H₂O, HClThis compound75-85%

Experimental Workflow Diagrams

Synthesis_Workflow cluster_part1 PART 1: Ring Formation & Nitration cluster_part2 PART 2: Chlorination cluster_part3 PART 3: Selective Reduction A Diethyl ethoxymethylenemalonate + Urea B Ethyl 2,4-dihydroxypyrimidine-5-carboxylate A->B Cyclocondensation C Ethyl 2,4-dihydroxy-5-nitropyrimidine-4-carboxylate B->C Nitration D Ethyl 2,4-dichloro-5-nitropyrimidine-4-carboxylate C->D Chlorination (POCl3) E This compound D->E Reduction (H2/Pd/C or SnCl2)

References

Application Notes & Protocols: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous natural molecules, including the nucleobases uracil, thymine, and cytosine, as well as a plethora of synthetic drugs.[1][2] Its prevalence is due to its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[3][4] Consequently, pyrimidine derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[4]

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate emerges as a particularly valuable synthetic intermediate for drug discovery. This building block is strategically functionalized with three distinct, orthogonally reactive groups:

  • A C2-chloro substituent , highly activated for nucleophilic aromatic substitution (SNAr).

  • A C5-amino group , ready for N-functionalization such as acylation, alkylation, or condensation.

  • A C4-ethyl ester , which can be hydrolyzed, reduced, or converted into an amide.

This trifecta of reactive sites allows for a modular and divergent synthetic approach, enabling the rapid generation of diverse chemical libraries targeting a wide range of enzymes and receptors, most notably protein kinases.

Physicochemical Properties & Safety

A clear understanding of the physical properties and safe handling procedures is paramount for the effective and safe utilization of any chemical reagent.

PropertyValueReference
CAS Number 59950-50-4--INVALID-LINK--
Molecular Formula C₇H₈ClN₃O₂--INVALID-LINK--
Molecular Weight 201.61 g/mol --INVALID-LINK--
Boiling Point 376.8 ± 22.0 °C (Predicted)--INVALID-LINK--
Density 1.395 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--
Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related chloropyrimidine derivatives suggest the following precautions:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place with the container tightly closed.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

References

Application Notes and Protocols: A Guide to Nucleophilic Substitution Reactions on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides an in-depth exploration of nucleophilic substitution reactions on chloropyrimidines, a cornerstone of modern synthetic and medicinal chemistry. The pyrimidine scaffold is a privileged structure in drug discovery, and the strategic functionalization of chloropyrimidine building blocks is a critical skill for researchers in the field. This document moves beyond simple procedural lists to explain the underlying principles governing these transformations, including mechanistic details, regioselectivity, and the rationale behind protocol design. We cover both classical Nucleophilic Aromatic Substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols and troubleshooting advice for each.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a ubiquitous motif in a vast array of biologically active compounds, including approved therapeutics like Imatinib (Gleevec) and Palbociclib.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems or participating in key hydrogen bonding networks. Chloropyrimidines serve as versatile and cost-effective precursors for the synthesis of diverse compound libraries.[3] The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of chlorine substituents, renders it highly susceptible to nucleophilic attack, making these compounds ideal substrates for a range of powerful chemical transformations.[4][5]

Section 1: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The SNAr reaction is a fundamental method for functionalizing chloropyrimidines. It proceeds via a two-step addition-elimination mechanism, which does not require a metal catalyst.

Mechanism and Regioselectivity

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] In the subsequent, typically rapid step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

SNAr_Mechanism

A critical aspect of SNAr on poly-chlorinated pyrimidines is regioselectivity . The inherent electronic properties of the pyrimidine ring dictate the most likely site of attack. The general order of reactivity for displacement is C4/C6 > C2 >> C5.[5][8] This preference is primarily due to the greater ability of the para- and ortho-positioned nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate.[7][9]

However, this selectivity is not absolute and can be modulated by other substituents on the ring. For instance:

  • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity of 2,4-dichloropyrimidines, favoring substitution at the C2 position.[10][11] This is because the EDG raises the energy of the LUMO, but can create a LUMO+1 orbital with a larger coefficient at C2, making it the kinetically favored site of attack.[10][11]

  • Electron-withdrawing groups (EWGs) at the C5 position strongly activate the C4 position for substitution.[12]

Substituent on Dichloropyrimidine Primary Site of Nucleophilic Attack Rationale
2,4-dichloroC4Canonical electronic preference of the pyrimidine ring.[5][10][11]
2,4-dichloro-6-alkoxyC2The electron-donating alkoxy group alters the frontier molecular orbitals, favoring C2 attack.[10][11]
2,4-dichloro-5-nitroC4The strongly electron-withdrawing nitro group significantly activates the adjacent C4 position.[12]
2,4,6-trichloroC4/C6C4 and C6 are electronically equivalent and most activated. Mono-substitution occurs here first.
Protocol 1: SNAr Amination of 2,4-Dichloropyrimidine (C4-Selective)

This protocol describes a general, solvent-free method for the selective mono-amination of a dichloropyrimidine at the more reactive C4 position.

Materials:

  • 2,4-Dichloropyrimidine

  • Substituted amine (e.g., morpholine, piperidine, aniline) (1.0 equiv.)

  • Triethylamine (TEA) (2.0 equiv.)

  • Reaction vial with a magnetic stir bar

  • Heating block or oil bath

Procedure:

  • Reagent Preparation: To a clean, dry reaction vial, add finely ground 2,4-dichloropyrimidine (e.g., 1 mmol, 149 mg).

  • Addition of Nucleophile: Add the desired amine (1 mmol) to the vial.

  • Addition of Base: Add triethylamine (2 mmol, 279 µL). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Seal the vial and place it in a preheated heating block at 80–90 °C. Stir the mixture vigorously. The reaction is often complete within a few hours.[2][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add distilled water to the vial. The product will often precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. If a precipitate does not form, the product can be extracted with an organic solvent like ethyl acetate.[14]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is excellent for introducing heteroatom nucleophiles, it cannot be used to form carbon-carbon or certain carbon-nitrogen bonds. For these essential transformations, palladium-catalyzed cross-coupling reactions are the methods of choice. Chloropyrimidines are sufficiently reactive to participate in these reactions, often without requiring the harsher conditions needed for other chloroarenes.[8] Maintaining a strictly inert atmosphere is paramount for success, as the active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[3]

Inert_Atmosphere_Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, especially with amines that are poor nucleophiles for SNAr (e.g., anilines) or when high regioselectivity is required that SNAr cannot provide.[8][15][16] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

Buchwald_Hartwig_Cycle

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine

  • Amine (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a pre-catalyst like G3-Palladacycle.[17]

  • Buchwald Ligand (e.g., RuPhos, BrettPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask and inert gas manifold (Argon or Nitrogen)

Procedure:

  • Setup: Assemble and flame-dry a Schlenk flask under vacuum. Cool to room temperature and backfill with inert gas. Repeat this purge-and-refill cycle three times.[15]

  • Charge Flask: Under a positive flow of inert gas, add NaOtBu (1.4 mmol), the ligand (0.04 mmol), and the palladium source (0.02 mmol).

  • Add Reagents: Add the 2-chloropyrimidine (1 mmol). Seal the flask with a septum.

  • Add Solvent and Amine: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir.

  • Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling a chloropyrimidine with an aryl or vinyl boronic acid (or ester).[3][4]

Protocol 3: Suzuki Coupling of a 4-Chloropyrimidine Derivative

Materials:

  • Substituted 4-chloropyrimidine

  • Arylboronic acid (1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd₂(dba)₃/P(t-Bu)₃, 2.5/5 mol%)[18][19]

  • Base (e.g., K₂CO₃, KF, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent system (e.g., Dioxane/Water, THF)[1][18]

  • Schlenk flask and inert gas manifold

Procedure:

  • Setup: Prepare a Schlenk flask under an inert atmosphere as described in Protocol 2.

  • Charge Flask: To the flask, add the chloropyrimidine (1 mmol), arylboronic acid (1.5 mmol), base (e.g., K₂CO₃, 2 mmol), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Add Solvent: Add the degassed solvent system (e.g., 8 mL Dioxane, 2 mL Water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-pyrimidines through the reaction of a chloropyrimidine with a terminal alkyne.[20][21] This reaction uniquely requires a dual catalyst system of palladium and a copper(I) salt.

Protocol 4: Sonogashira Coupling of 2-Chloropyrimidine

Materials:

  • 2-Chloropyrimidine

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF or DMF if amine is not the solvent)

  • Schlenk flask and inert gas manifold

Procedure:

  • Setup: Prepare a Schlenk flask under an inert atmosphere.

  • Charge Flask: Add the 2-chloropyrimidine (1 mmol), palladium catalyst (0.02 mmol), and CuI (0.04 mmol).

  • Add Solvents/Reagents: Add degassed THF (5 mL) and triethylamine (5 mL). Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer, concentrate, and purify by column chromatography.

Coupling Reaction Catalyst System Typical Base Coupling Partner Bond Formed
Buchwald-Hartwig Pd source + Phosphine LigandNaOtBu, K₃PO₄AmineC–N
Suzuki-Miyaura Pd source (+ Ligand)K₂CO₃, KF, Cs₂CO₃Boronic Acid/EsterC–C
Sonogashira Pd source + Cu(I) saltEt₃N, i-Pr₂NHTerminal AlkyneC–C (sp)

Section 3: Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Conversion (All Rxns) Inactive catalyst (Pd-coupling); Impure reagents; Insufficient temperature.Use a fresh palladium source or a more active pre-catalyst.[17] Ensure all reagents and solvents are pure and anhydrous.[22] Increase reaction temperature incrementally.
Low Yield (SNAr) Poor nucleophilicity of reagent; Competing hydrolysis.Use a stronger base to deprotonate the nucleophile; Switch to a polar aprotic solvent (DMF, DMSO).[23] Rigorously dry all solvents and glassware and run under an inert atmosphere.[22]
Hydrodehalogenation Side Product (Pd-Coupling) Slow reductive elimination; Presence of water.Switch to a more electron-rich, bulky phosphine ligand to accelerate reductive elimination.[17] Ensure strictly anhydrous conditions.
Poor Regioselectivity (SNAr) Substrate electronics do not strongly favor one position.Attempt the reaction at a lower temperature to favor the kinetically preferred product. Consider a palladium-catalyzed method, which can offer superior regioselectivity.[8]
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; Non-optimal reaction conditions.Thoroughly degas all solvents and maintain a strict inert atmosphere.[3] Screen different bases, solvents, and temperatures.

References

Application Notes and Protocols for Ethyl 5-amino-2-chloropyrimidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding and π-stacking interactions, make it a privileged scaffold for engaging with biological targets.[1] Within this class, Ethyl 5-amino-2-chloropyrimidine-4-carboxylate emerges as a highly versatile and valuable building block for the synthesis of complex heterocyclic systems, particularly in the realm of kinase inhibitors and other targeted therapies.

This trifunctional scaffold presents medicinal chemists with a strategic platform for molecular elaboration. The chlorine atom at the 2-position serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The amino group at the 5-position and the ethyl carboxylate at the 4-position are poised for cyclization reactions, enabling the construction of fused ring systems like pyrido[2,3-d]pyrimidines, which are prevalent in numerous kinase inhibitors.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry workflows. We will delve into its key reactions, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and execution.

PropertyValueReference
CAS Number 59950-50-4[5]
Molecular Formula C₇H₈ClN₃O₂[5]
Molecular Weight 201.61 g/mol [5]
Appearance White to off-white crystalline powderGeneral Knowledge
Boiling Point 376.8 ± 22.0 °C (Predicted)[5]
Density 1.395 ± 0.06 g/cm³ (Predicted)[5]
LogP 1.47010[5]

Core Synthetic Applications and Protocols

The strategic positioning of the chloro, amino, and ester functionalities on the pyrimidine ring allows for a diverse range of synthetic transformations. Below, we detail protocols for key reactions that leverage this unique reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental transformations in drug discovery.

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups at the 2-position, a common feature in many kinase inhibitors that target the ATP-binding site.[6]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) solvent Add Degassed Solvents: - 1,4-Dioxane - Water start->solvent Inert Atmosphere (Argon/Nitrogen) heat Heat Reaction Mixture (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify end end purify->end Obtain Pure Product: Ethyl 5-amino-2-arylpyrimidine-4-carboxylate

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Rationale: This protocol employs a standard palladium catalyst, Pd(PPh₃)₄, and a carbonate base in a dioxane/water solvent system. The aqueous phase is crucial for the transmetalation step of the catalytic cycle.[6] The use of an inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 201.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg) to the flask.

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-amino-2-phenylpyrimidine-4-carboxylate.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 2-position.[7][8] This is particularly useful for accessing scaffolds found in various kinase inhibitors, where the 2-amino group often forms a key hydrogen bond interaction in the hinge region of the kinase.[9]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: - this compound - Amine - Base (e.g., NaOt-Bu) - Pd Pre-catalyst - Ligand (e.g., XPhos) solvent Add Degassed Solvent: - Toluene start->solvent Inert Atmosphere (Argon/Nitrogen) heat Heat Reaction Mixture (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify end end purify->end Obtain Pure Product: Ethyl 5-amino-2-(substituted-amino)pyrimidine-4-carboxylate

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Rationale: This protocol utilizes a modern palladium pre-catalyst and a bulky, electron-rich phosphine ligand (XPhos) which are known to be highly effective for the amination of less reactive aryl chlorides.[5] Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in these reactions.[10] Toluene is a standard solvent for Buchwald-Hartwig aminations.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.04 mmol, 19.1 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Add this compound (1.0 mmol, 201.6 mg).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Finally, add morpholine (1.2 mmol, 104.5 µL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Ethyl 5-amino-2-morpholinopyrimidine-4-carboxylate.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The vicinal amino and ester functionalities of this compound make it an ideal precursor for constructing fused pyrimidine ring systems, such as pyrido[2,3-d]pyrimidines. This scaffold is a key component of numerous Janus kinase (JAK) inhibitors and other targeted therapies.[3][4]

Protocol 3: Synthesis of a Pyrido[2,3-d]pyrimidine Core

Materials:

  • This compound (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Sodium ethoxide (NaOEt) (2.0 equiv)

  • Ethanol, absolute

  • Acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.0 mmol, 46 mg) in absolute ethanol (10 mL) to generate sodium ethoxide in situ.

  • To this solution, add this compound (1.0 mmol, 201.6 mg).

  • Add malononitrile (1.1 mmol, 72.7 mg) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with glacial acetic acid.

  • Pour the mixture into ice-water (50 mL) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude pyrido[2,3-d]pyrimidine derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and efficient synthesis of a wide range of complex heterocyclic compounds. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyclocondensation reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable intermediate. With careful execution and optimization, these methods will undoubtedly facilitate the discovery and development of novel therapeutic agents.

References

Application in the Synthesis of Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their critical role in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer, inflammation, and autoimmune disorders.[1] The development of small molecule kinase inhibitors has consequently revolutionized therapeutic strategies in these areas. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis of kinase inhibitors. Moving beyond a mere recitation of steps, this document elucidates the causality behind experimental choices, offers detailed, field-proven protocols for the synthesis of several FDA-approved inhibitors, and presents this information with clarity through structured tables and workflow diagrams. Our objective is to furnish the scientific community with a robust resource that combines theoretical grounding with practical, actionable methodologies to accelerate the discovery and development of next-generation kinase inhibitors.

Introduction: The Central Role of Kinases in Cellular Signaling

Kinases are a family of enzymes that catalyze the transfer of a phosphate group from a high-energy donor molecule, typically ATP, to a specific substrate—a process known as phosphorylation.[2] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or ability to interact with other molecules.[2] These phosphorylation events are fundamental to a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2]

Given their central role, aberrant kinase activity is a hallmark of numerous pathologies.[1] Consequently, the development of inhibitors that can selectively modulate the activity of specific kinases has become a cornerstone of modern drug discovery. As of late 2024, the FDA has approved 87 kinase inhibitors, the majority for cancer therapy, with many more in clinical trials for a range of diseases.[3]

The Kinase Active Site: A Prime Target for Inhibition

The catalytic domain of most protein kinases shares a conserved structure, consisting of an N-lobe and a C-lobe. The active site, where ATP binds, is located in a cleft between these two lobes.[4][5] This ATP-binding pocket is the primary target for the majority of small molecule kinase inhibitors developed to date. These inhibitors are typically designed to be ATP-competitive, occupying the space where ATP would normally bind and thereby preventing the phosphorylation of substrate proteins.

cluster_0 Kinase Catalytic Cycle Kinase Kinase Substrate Substrate Kinase_ATP Kinase-ATP Complex Kinase->Kinase_ATP Binds ATP ATP ATP->Kinase_ATP Binds Substrate->Kinase_ATP Binds Kinase_ATP->Kinase Releases ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase_ATP->Phosphorylated_Substrate Phosphorylates ADP ADP

Caption: The basic kinase catalytic cycle.

Principles of Kinase Inhibitor Design and Classification

The design of potent and selective kinase inhibitors is a sophisticated process that leverages structural biology, computational chemistry, and synthetic organic chemistry. A key concept in inhibitor design is the conformational state of the kinase.

Classification of Kinase Inhibitors Based on Binding Mode

Kinase inhibitors are broadly classified based on the conformational state of the kinase to which they bind. The "DFG motif" (Asp-Phe-Gly), a conserved sequence in the activation loop, is a critical determinant of the kinase's conformation.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the DFG motif is in the "in" position (DFG-in). They are ATP-competitive and occupy the adenine-binding region of the ATP pocket. Due to the high conservation of the ATP-binding site across the kinome, achieving selectivity with Type I inhibitors can be challenging.[5]

  • Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase (DFG-out).[5] They extend into an adjacent hydrophobic pocket that is only accessible in the inactive state. This offers opportunities for enhanced selectivity compared to Type I inhibitors.[5] Imatinib is a classic example of a Type II inhibitor.

  • Type I½ Inhibitors: These inhibitors bind to the active (DFG-in) conformation but extend into a back cavity of the ATP site, exhibiting features of both Type I and Type II inhibitors, which can lead to higher selectivity.[5]

  • Allosteric Inhibitors (Type III and IV): These inhibitors bind to sites on the kinase that are remote from the ATP-binding pocket. They offer the potential for high selectivity as allosteric sites are generally less conserved than the ATP-binding site.

cluster_0 Kinase Inhibitor Classification TypeI Type I Binds to Active (DFG-in) Conformation Example: Gefitinib TypeII Type II Binds to Inactive (DFG-out) Conformation Example: Imatinib TypeI_half Type I½ Binds to Active (DFG-in) Conformation Extends into back pocket Example: Dasatinib Allosteric Allosteric (Type III/IV) Binds outside ATP pocket Example: Trametinib

Caption: Classification of kinase inhibitors.

Structure-Based Drug Design (SBDD)

Modern kinase inhibitor development heavily relies on Structure-Based Drug Design (SBDD). This approach utilizes high-resolution structural information of the target kinase, typically from X-ray crystallography, to design ligands with high affinity and selectivity.[4][6] SBDD allows for the rational design of molecules that can exploit specific features of the kinase's active site, such as hydrogen bond donors and acceptors, and hydrophobic pockets.[4]

Key Synthetic Strategies and Methodologies

The synthesis of kinase inhibitors often involves the construction of heterocyclic core structures that mimic the adenine ring of ATP, followed by the introduction of various substituents to achieve potency and selectivity. Common synthetic strategies include cross-coupling reactions, nucleophilic aromatic substitution, and multicomponent reactions.

cluster_workflow General Kinase Inhibitor Synthesis Workflow Start Starting Materials & Reagents Step1 Core Heterocycle Synthesis Start->Step1 Step2 Functionalization (e.g., Cross-Coupling) Step1->Step2 Step3 Side Chain Introduction Step2->Step3 Purification Purification (Chromatography, Crystallization) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Final Kinase Inhibitor Characterization->Final

Caption: A generalized workflow for kinase inhibitor synthesis.

Application Notes: Synthesis Protocols for FDA-Approved Kinase Inhibitors

This section provides detailed, step-by-step protocols for the synthesis of several landmark kinase inhibitors. These protocols are based on published literature and are intended to serve as a practical guide for synthetic chemists.

Application Note 1: Synthesis of Imatinib

Target: BCR-ABL, c-KIT, PDGFR | Disease Indication: Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)

Imatinib is a cornerstone of targeted cancer therapy. Its synthesis involves the coupling of a pyrimidine core with substituted aniline and benzamide moieties.

Protocol: A common synthetic route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[7]

  • Step 1: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

    • Start with 2-methyl-5-nitroaniline and react it with cyanamide to form a guanidine derivative.

    • Cyclize the guanidine derivative with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one to form the pyrimidine ring.

    • Reduce the nitro group to an amine using a standard reduction method (e.g., catalytic hydrogenation or reduction with iron).

  • Step 2: Synthesis of 4-(4-methylpiperazinomethyl)benzoyl chloride.

    • Begin with 4-chloromethylbenzoyl chloride and react it with N-methylpiperazine.

  • Step 3: Final Condensation.

    • Condense the products from Step 1 and Step 2 in a suitable solvent such as isopropyl alcohol in the presence of a base like potassium carbonate to yield imatinib base.[7]

    • The final product can be converted to the mesylate salt for improved solubility and bioavailability.

Intermediate Key Reaction Typical Yield
Pyrimidine CoreCyclizationHigh
Benzoyl Chloride DerivativeNucleophilic SubstitutionHigh
Imatinib BaseAmide Coupling~90%[8]
Application Note 2: Synthesis of Gefitinib

Target: EGFR | Disease Indication: Non-Small Cell Lung Cancer (NSCLC)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Several synthetic routes have been developed, with recent efforts focused on improving efficiency and reducing hazardous reagents.

Protocol: An efficient four-step synthesis starts from 2,4-dichloro-6,7-dimethoxyquinazoline.[4]

  • Step 1: Selective Amination.

    • Treat 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline in acetic acid at 55 °C. This selectively substitutes the chlorine at the C4 position.[4]

  • Step 2: Demethylation.

    • Perform a monodemethylation of the dimethoxyquinazoline core. This can be a challenging step in terms of regioselectivity.

  • Step 3: O-Alkylation.

    • Alkylate the resulting phenol with 3-morpholinopropyl chloride.

  • Step 4: Dehalogenation.

    • Selectively remove the chlorine atom at the C2 position to yield gefitinib.[4]

Starting Material Key Steps Overall Yield
2,4-dichloro-6,7-dimethoxyquinazolineAmination, Demethylation, Alkylation, Dehalogenation~14%[4][9]
Methyl 3-hydroxy-4-methoxybenzoateAlkylation, Nitration, Reduction, Cyclization, Chlorination, Amination~37.4%[2]
Application Note 3: Synthesis of Lapatinib

Target: EGFR, HER2 | Disease Indication: HER2-positive Breast Cancer

Lapatinib is a dual tyrosine kinase inhibitor of both EGFR and HER2. A practical, five-step synthesis has been developed.[10]

Protocol:

  • Step 1: Chlorination.

    • Start with commercially available 6-iodoquinazolin-4-one and chlorinate it.

  • Step 2: Suzuki Coupling.

    • Perform a palladium-catalyzed Suzuki coupling with 5-formyl-2-furylboronic acid.

  • Step 3: Reductive Amination.

    • React the product from Step 2 with 3-chloro-4-(3-fluorobenzyloxy)aniline via reductive amination.

  • Step 4: Nucleophilic Aromatic Substitution.

    • Introduce the side chain by reacting with 2-(methylsulfonyl)ethylamine.

  • Step 5: Salt Formation.

    • Form the ditosylate salt to yield the final active pharmaceutical ingredient.

Key Reaction Catalyst/Reagent Typical Yield
Suzuki CouplingPalladium on carbon96%[10]
Reductive AminationSodium borohydride94%[10]
Overall Synthesis-~48%[10]
Application Note 4: Synthesis of Crizotinib

Target: ALK, MET | Disease Indication: ALK-positive Non-Small Cell Lung Cancer (NSCLC)

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met. Its synthesis involves a key Mitsunobu reaction and a Suzuki coupling.[11]

Protocol: A robust six-step process has been developed for large-scale synthesis.[11][12]

  • Step 1: Chiral Alcohol Preparation.

    • Synthesize the chiral alcohol (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • Step 2: Mitsunobu Reaction.

    • Couple the chiral alcohol with 3-hydroxy-2-nitropyridine under Mitsunobu conditions (e.g., DIAD, PPh₃) with complete inversion of stereochemistry.[11]

  • Step 3: Nitro Group Reduction.

    • Perform a chemoselective reduction of the aryl nitro group to an amine.

  • Step 4: Bromination.

    • Regioselectively brominate the aminopyridine intermediate.

  • Step 5: Suzuki Coupling.

    • Couple the brominated intermediate with a protected pyrazole-boronate ester via a Suzuki reaction.

  • Step 6: Deprotection.

    • Remove the protecting group (e.g., Boc) from the piperidine ring to afford crizotinib.[11]

Key Intermediate Key Reaction Significance
Chiral EtherMitsunobu ReactionEstablishes correct stereochemistry
BromopyridineBrominationPrecursor for Suzuki coupling
Final ProductSuzuki Coupling & DeprotectionForms the core structure

Future Directions: Expanding the Synthetic Toolkit

The field of kinase inhibitor synthesis is continuously evolving. Newer technologies and synthetic strategies are being employed to address challenges such as drug resistance and off-target effects.

  • Covalent Inhibitors: These inhibitors form a covalent bond with a specific residue in the kinase active site, leading to irreversible inhibition. The synthesis of these molecules requires the incorporation of a reactive "warhead," such as an acrylamide group, as seen in the synthesis of ibrutinib.

  • PROTACs (Proteolysis-Targeting Chimeras): This emerging class of therapeutics does not inhibit the kinase but instead targets it for degradation. The synthesis of PROTACs involves linking a kinase-binding ligand to an E3 ligase-binding ligand via a chemical linker.[7][13]

Conclusion

The synthesis of kinase inhibitors is a dynamic and multifaceted field that lies at the heart of modern targeted therapy. A deep understanding of the principles of inhibitor design, coupled with a robust command of synthetic organic chemistry, is essential for the development of novel and effective therapeutics. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers in this exciting area, empowering them to contribute to the next wave of innovation in kinase-targeted drug discovery.

References

Application Notes and Protocols: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their favorable structural and biological properties. These are often termed "privileged structures."[1] The pyrimidine ring is a quintessential example, forming the core of numerous FDA-approved drugs, particularly in oncology. Its nitrogen-rich, heteroaromatic nature allows it to serve as an effective bioisostere for the purine base of adenosine triphosphate (ATP), enabling competitive inhibition of enzymes like kinases.

This guide focuses on a highly versatile and functionalized pyrimidine derivative: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No. 59950-50-4). This compound is not merely a simple intermediate but a strategic building block for the synthesis of complex molecular architectures.[2] Its strategic importance stems from the orthogonal reactivity of its three key functional groups: a reactive chloro group at the C2 position, an amino group at C5, and an ethyl carboxylate at C4. This trifecta of functionalities provides medicinal chemists with precise handles to modulate potency, selectivity, and pharmacokinetic properties, making it a cornerstone reagent in the development of targeted therapies.

Physicochemical Properties and Handling

This compound is typically supplied as a white to off-white crystalline powder.[2] Proper handling and storage are crucial to maintain its integrity for synthetic applications.

PropertyValueReference(s)
CAS Number 59950-50-4[2][3][4]
Molecular Formula C7H8ClN3O2[3][4]
Molecular Weight 201.61 g/mol [3][4]
Appearance White to off-white crystalline powder[2]
Purity ≥95-99% (reagent grade)[2][5]
Storage Store in a cool, dry place at 2-8°C, preferably under an inert atmosphere.[2]

Handling Notes: The compound is stable under recommended storage conditions. Due to its reactivity, particularly the chloro group, it should be handled in a moisture-free environment to prevent hydrolysis. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

The Strategic Value in Medicinal Chemistry

The utility of this compound lies in the distinct roles each of its functional groups can play in drug design, particularly for kinase inhibitors. The pyrimidine core itself serves as a foundational scaffold that orients these groups into the ATP-binding pocket of a target kinase.

  • C2-Chloro Group (The "Warhead"): The chlorine atom at the C2 position is the primary site of reactivity. The electron-withdrawing nature of the pyrimidine ring activates this position for Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7] This allows for the covalent attachment of a wide array of amine-containing fragments, which are designed to interact with the hinge region of the kinase, a critical interaction for potent inhibition.

  • C4-Ethyl Carboxylate (The "Vector/Solubilizer"): The ester at the C4 position typically projects towards the solvent-exposed region of the ATP-binding site. This "handle" can be maintained to enhance solubility or, more strategically, can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled to other moieties to form amides.[8] This modification is a powerful tool for improving pharmacokinetic properties or introducing additional hydrogen bond donors/acceptors to gain potency and selectivity.

  • C5-Amino Group (The "Selectivity Tuner"): The amino group at the C5 position offers another vector for chemical modification. It can be acylated, alkylated, or used as a handle to build fused-ring systems, allowing the resulting molecule to probe deeper, less-conserved pockets within the kinase domain, thereby achieving selectivity over other kinases.

G Pyrimidine This compound (Core Scaffold) C2_Cl C2-Chloro (The 'Warhead') Pyrimidine->C2_Cl C4_Ester C4-Ester (The 'Vector/Solubilizer') Pyrimidine->C4_Ester C5_Amino C5-Amino (The 'Selectivity Tuner') Pyrimidine->C5_Amino SNAr Primary site for SNAr (Hinge Binding Fragments) C2_Cl->SNAr PK_Mod Modify for PK/Solubility (Amide Formation) C4_Ester->PK_Mod Selectivity Derivatize for Selectivity (Probe Deeper Pockets) C5_Amino->Selectivity

Caption: Strategic roles of the functional groups on the core scaffold.

Core Application: Synthesis of Kinase Inhibitors via Nucleophilic Aromatic Substitution (SNAr)

The most prevalent application of this reagent is the SNAr reaction at the C2 position. This reaction is highly reliable and forms the basis for constructing libraries of potential drug candidates.

Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile (typically an amine) attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring aromaticity and yielding the substituted product. The process is often facilitated by a non-nucleophilic base to quench the HCl generated during the reaction.

G Start This compound + R-NH2 Conditions Base (e.g., TEA, DIPEA) Solvent (e.g., IPA, ACN) Heat (Δ) Intermediate Addition of Nucleophile (Meisenheimer Complex Formation) Start->Intermediate Step 1 Product 2-Aminopyrimidine Product + Base·HCl Intermediate->Product Step 2 (Elimination of Cl-) Purification Workup & Purification (Chromatography) Product->Purification Final Final Kinase Inhibitor Scaffold Purification->Final

Caption: General workflow for the SNAr reaction.

Protocol 1: General Procedure for SNAr with a Primary or Secondary Amine

This protocol provides a robust starting point for the synthesis of 2-substituted aminopyrimidine derivatives.[9][10]

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1–1.5 eq)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) (1.5–2.0 eq)

  • Anhydrous solvent (e.g., Isopropanol (IPA), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Add the anhydrous solvent (e.g., ACN, 10 mL per mmol of starting material). Stir until fully dissolved.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) to the solution, followed by the dropwise addition of the base (e.g., DIPEA, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100°C (or reflux, depending on the solvent) and stir.

    • Expert Insight: The choice of temperature and solvent is critical. Less reactive amines may require higher temperatures or the use of a high-boiling point solvent like DMF. Microwave synthesis can significantly shorten reaction times, often completing within 15-30 minutes at 120-140°C.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted aminopyrimidine product.

Trustworthiness - Self-Validating System: The success of the reaction can be validated at multiple stages. LC-MS analysis during monitoring will show the disappearance of the starting material mass peak (m/z = 202.0 for [M+H]+) and the appearance of the expected product mass peak. The final purified product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Advanced Synthetic Transformations

Beyond the initial SNAr coupling, the C4-ester provides a gateway to further structural diversification.

Protocol 2: Two-Step Ester Hydrolysis and Amide Coupling

This workflow transforms the C4-ester into a versatile amide, a common feature in many drug molecules for improving biological activity and ADME properties.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate (CAS No. 59950-50-4). Designed for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step plan to ensure the safe and compliant management of this chemical waste, reinforcing our commitment to laboratory safety and environmental stewardship.

Core Compound Analysis: Understanding the Risks

This compound is a halogenated organic compound. Its chemical structure necessitates careful handling due to its potential health hazards and environmental impact. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes serious eye irritation. The presence of chlorine in the molecule places it in the category of halogenated waste, which requires specific disposal routes.[1][2]

Key Technical Data:

PropertyValueSource
CAS Number 59950-50-4[3]
Molecular Formula C₇H₈ClN₃O₂[3]
Hazards H302: Harmful if swallowedH319: Causes serious eye irritation
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant

Operational Plan: From Benchtop to Final Disposal

The foundation of proper chemical disposal is a systematic workflow that begins at the point of waste generation. The following protocol ensures safety and regulatory compliance.

Step 1: Immediate Segregation at the Source

The primary directive for halogenated compounds is strict segregation.[2][4] Accidental mixing of halogenated and non-halogenated waste streams leads to costly and complex disposal procedures.[2]

  • Action: Immediately upon generation, discard any waste containing this compound into a designated, clearly labeled hazardous waste container.

  • Causality: Halogenated wastes are typically treated via high-temperature incineration to neutralize toxic byproducts.[5] Contaminating a large volume of non-halogenated solvent (which might otherwise be recycled as fuel) with a small amount of chlorinated compound forces the entire volume to be treated as halogenated waste.[2]

Step 2: Waste Container and Labeling Protocol

Proper containment and identification are critical for safety and compliance.

  • Container Selection: Use only UN-approved, chemically compatible containers with secure, screw-top caps.[2][4][6] The container must be leak-proof and in good condition.[7]

  • Labeling Standard: The waste container label must be affixed before the first drop of waste is added and must include the following information:[6][7]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no formulas or abbreviations)

    • List all constituents and their approximate percentages if it is a mixed waste stream

    • Relevant hazard pictograms (e.g., GHS07 for "Warning")[8]

Step 3: In-Lab Storage and Accumulation
  • Location: Store waste containers in a designated, well-ventilated satellite accumulation area. This area should be away from ignition sources and general laboratory traffic.[4]

  • Container Management: Keep waste containers closed at all times except when actively adding waste.[4][7] Do not overfill containers; a maximum of 90% capacity is recommended to allow for vapor expansion.[9]

Disposal Workflow Visualization

The logical flow for handling and disposing of this compound waste is illustrated below. This diagram serves as a quick reference for the procedural steps.

DisposalWorkflow A Waste Generation (Solid or Liquid) B Is waste halogenated? (Contains this compound) A->B C Segregate into Halogenated Waste Container B->C Yes D Segregate into Non-Halogenated Waste Container B->D No E Affix Proper Hazardous Waste Label - Full Chemical Name - Hazards C->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Waste Disposal Company F->G H Final Disposal: High-Temperature Incineration G->H

Caption: Procedural workflow for the disposal of this compound.

Spill Management Protocol

In the event of a spill, a swift and correct response is essential to mitigate risks.

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6]

  • Small Spills (Solid):

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5][6]

    • Carefully collect the absorbed material and place it in your designated halogenated hazardous waste container.[5]

    • Decontaminate the spill area and wash your hands thoroughly after cleanup.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

    • Prevent the spill from entering drains.

The Final Step: Approved Disposal Method

The accepted and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[5]

  • Mechanism: This process completely destroys the organic molecule, converting it into less harmful inorganic constituents. Licensed disposal facilities employ flue gas scrubbing systems to neutralize acidic gases (like HCl) generated during combustion, preventing their release into the atmosphere.[5]

  • Prohibited Actions:

    • NEVER dispose of this chemical down the drain.[2][6]

    • NEVER allow it to evaporate in a fume hood.

    • NEVER mix it with regular trash.[6]

By adhering to this comprehensive protocol, you ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

References

A Comprehensive Guide to the Safe Handling of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of Ethyl 5-amino-2-chloropyrimidine-4-carboxylate, a key building block in synthetic chemistry. Beyond a simple checklist, this document elucidates the rationale behind each procedural step, ensuring a deep understanding of the necessary precautions from receipt to disposal. Our commitment is to empower you with the knowledge to maintain a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a robust safety protocol.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects[1][2].

  • Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation[1][3][4].

  • Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage[1][4].

  • May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract, leading to coughing and discomfort[1][5][6].

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing exposure through all potential routes: ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with this compound. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye and Face Protection Skin Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile gloves, Lab coatNot generally required
Weighing and Aliquoting Chemical safety goggles or face shieldNitrile gloves, Lab coat, Arm sleevesNIOSH-approved N95 dust mask or higher if not in a fume hood[7]
Experimental Use (in solution) Chemical safety gogglesNitrile gloves, Lab coatWork in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile), Lab coat or chemical-resistant apronNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesNitrile gloves, Lab coatNot generally required if handling sealed containers

Causality of PPE Selection:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during bulk handling or spill cleanup[7].

  • Skin Protection: A standard lab coat and nitrile gloves are essential to prevent skin contact and subsequent irritation. For tasks with a higher risk of splashes, consider a chemical-resistant apron. Always inspect gloves for tears or degradation before use and remove them with care to avoid skin contamination[8].

  • Respiratory Protection: The potential for respiratory irritation from airborne dust is a key concern, particularly when handling the solid compound. A NIOSH-approved N95 dust mask provides a baseline of protection. However, the gold standard is to perform all manipulations of the solid material within a certified chemical fume hood to minimize inhalation exposure[7].

Operational Plan for Safe Handling: A Step-by-Step Workflow

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow provides a procedural guide from receipt of the chemical to its final disposal.

  • Inspect Container Integrity: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (59950-50-4), and appropriate hazard warnings[9].

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][3]. The container should be kept tightly closed to prevent moisture ingress and contamination[1][4].

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible[3][8].

  • Don Appropriate PPE: As a minimum, wear chemical safety goggles, nitrile gloves, and a lab coat. If handling the solid outside of a fume hood, a respirator is necessary[7].

  • Weighing and Preparation:

    • Whenever possible, perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated enclosure to avoid the generation and inhalation of dust[7].

    • Use appropriate tools for weighing and transferring the solid to minimize dust creation.

  • Experimental Use:

    • When using the compound in solution, handle it within a chemical fume hood to control potential vapors.

    • Avoid contact with skin, eyes, and clothing[6].

    • Do not eat, drink, or smoke in the laboratory area[1].

    • Wash hands thoroughly after handling the compound, even if gloves were worn[1][3].

  • Spill Response:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal[1][5].

    • Avoid breathing dust or vapors from the spilled material[1].

    • Ensure the spill area is thoroughly cleaned and ventilated before normal work resumes.

  • Exposure Response:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][3][5].

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice[1][3][5].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention[1][3][5].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[1][2].

  • Segregation: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container[7].

  • Containerization: Use a chemically resistant, sealable container for waste collection. Keep the waste container closed except when adding waste.

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service in accordance with all local, state, and federal regulations[1][3][7]. Do not allow the product to enter drains or waterways[1][5][6].

Visualization of the Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling cluster_emergency Emergency Procedures start Start: Receive Chemical inspect Inspect & Verify Labeling start->inspect storage Store Appropriately inspect->storage ppe_prep Don Appropriate PPE storage->ppe_prep weigh Weigh & Prepare in Fume Hood ppe_prep->weigh experiment Conduct Experiment weigh->experiment spill Spill Occurs weigh->spill exposure Exposure Occurs weigh->exposure decontaminate Decontaminate Work Area experiment->decontaminate experiment->spill experiment->exposure waste_disposal Dispose of Waste decontaminate->waste_disposal end End waste_disposal->end spill_response Initiate Spill Response spill->spill_response exposure_response Initiate First Aid exposure->exposure_response spill_response->decontaminate exposure_response->ppe_prep Seek Medical Attention & Re-evaluate PPE

Caption: Workflow for Safe Handling of this compound.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of your team and the integrity of your scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。